molecular formula C11H21NO4 B13711448 Ethyl 3-((tert-butoxycarbonyl)amino)butanoate CAS No. 848818-76-8

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate

Cat. No.: B13711448
CAS No.: 848818-76-8
M. Wt: 231.29 g/mol
InChI Key: MQLFFYVXNZGOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate (CAS: 130985-42-1) is a Boc-protected amino acid ester with the molecular formula C₁₂H₂₃NO₄ (calculated from its Smiles code: CCOC(=O)CC(C)(C)NC(=O)OC(C)(C)C) . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes such as peptide coupling or heterocyclic synthesis. This compound is widely utilized as an intermediate in pharmaceutical and organic chemistry, particularly in the synthesis of pyrimidine derivatives (e.g., compound 10 in Fig. 3 of ) and functionalized carbamates .

Properties

CAS No.

848818-76-8

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H21NO4/c1-6-15-9(13)7-8(2)12-10(14)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)

InChI Key

MQLFFYVXNZGOTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate can be synthesized through the reaction of ethyl 3-amino butanoate with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis Applications

1.1 Protecting Group Chemistry
The Boc group in Ethyl 3-((tert-butoxycarbonyl)amino)butanoate serves as a protecting group for amines. This is crucial in multi-step syntheses where selective reactions are required. The Boc group can be removed under acidic conditions, allowing the regeneration of the free amine for further reactions such as coupling with other carboxylic acids or amines.

1.2 Asymmetric Synthesis
The compound's chiral nature makes it valuable for asymmetric synthesis, which is essential for producing enantiomerically pure compounds in pharmaceuticals. Its ability to participate in nucleophilic substitution and hydrolysis reactions enhances its utility in synthesizing complex molecules .

2.1 Pharmacological Properties
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The chiral configuration suggests potential bioactivity in drug development, particularly in targeting specific biological pathways or receptors.

2.2 Prodrug Development
Research indicates that derivatives of this compound can be utilized as prodrugs. For instance, esterase-sensitive prodrugs have been developed to enhance the delivery of potent inhibitors targeting enzymes like Nicotinamide N-methyltransferase (NNMT). These prodrugs demonstrate improved solubility and bioavailability, critical factors in drug design .

Case Studies and Research Findings

3.1 Synthesis of Related Compounds
A study on the synthesis of (S)-3-((tert-butoxycarbonyl)amino)-4-isopropoxy-4-oxobutanoic acid demonstrated the efficiency of using this compound as a starting material. The reaction yielded high purity products suitable for further biological testing .

3.2 Drug Formulation Strategies
Experimental studies have shown that incorporating this compound into formulations can enhance the solubility and stability of active pharmaceutical ingredients (APIs). This is particularly beneficial for compounds with poor water solubility, allowing for more effective therapeutic applications .

Data Table: Summary of Applications

Application AreaDescription
Protecting Group ChemistryUsed to protect amines during multi-step syntheses
Asymmetric SynthesisValuable for producing enantiomerically pure compounds
Pharmacological PropertiesPotential bioactivity suggests usefulness in drug development
Prodrug DevelopmentEnhances delivery and bioavailability of potent inhibitors
Drug FormulationImproves solubility and stability of active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)butanoate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine during various chemical reactions and can be removed under acidic conditions to reveal the free amine. This process is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional variations among Boc-protected amino acid esters significantly influence their reactivity, physical properties, and applications. Below is a detailed comparison:

Structural and Functional Variations

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-((tert-butoxycarbonyl)amino)butanoate C₁₂H₂₃NO₄ Boc-protected amine at C3; linear butanoate chain 245.32 (calc.) Intermediate in pyrimidine synthesis; high stability under basic conditions
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate (CAS: 67706-68-7) C₁₁H₁₉NO₅ Boc-protected amine at C4; ketone group at C3 245.27 Enhanced electrophilicity at C3 due to ketone; used in ketone-mediated coupling reactions
Ethyl 3-((tert-butoxycarbonyl)amino)-4,4,4-trifluorobutanoate (CAS: 2242426-49-7) C₁₁H₁₇F₃NO₄ Trifluoromethyl group at C4; Boc-protected amine at C3 292.25 Increased lipophilicity and metabolic stability; applications in fluorinated drug candidates
Ethyl 4-((tert-butoxycarbonyl)amino)butanoate (CAS: 228110-66-5) C₁₁H₂₁NO₄ Boc-protected amine at C4; linear butanoate chain 231.29 Altered regiochemistry impacts peptide backbone orientation; lower steric hindrance
Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate C₁₂H₂₃NO₄ Methyl branch at C3; Boc-protected amine 245.32 (calc.) Steric hindrance reduces nucleophilic reactivity; used in branched peptide synthesis
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate C₁₇H₂₂F₃NO₄ Aromatic 2,4,5-trifluorophenyl group at C4; chiral center at C3 373.36 Enhanced biological activity due to aromatic fluorination; chiral synthesis intermediates

Physicochemical Properties

  • Lipophilicity : Fluorinated derivatives (e.g., CAS 2242426-49-7) exhibit higher logP values due to trifluoromethyl groups, enhancing membrane permeability .
  • Steric Effects: Branched analogs (e.g., Ethyl 3-((tert-butoxycarbonyl)amino)-3-methylbutanoate) demonstrate reduced reactivity in SN2 reactions due to steric bulk at C3 .
  • Chiral Specificity: The (S)-enantiomer of Ethyl 3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate is critical for binding to biological targets like G-protein-coupled receptors .

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)butanoate, a chiral compound, has garnered attention in the field of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₂₁NO₄, with a molecular weight of approximately 231.29 g/mol. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality is significant for its stability and reactivity in various chemical reactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Boc-protected amine : The amine is protected using Boc anhydride.
  • Esterification : The Boc-protected amine is then esterified with ethyl butanoate.
  • Purification : The product is purified through standard organic extraction techniques.

This compound can also be synthesized enantioselectively, which is crucial for its biological activity as enantiomers can exhibit distinct pharmacological effects .

Case Studies and Research Findings

  • Interaction with Enzymes : A study highlighted the potential of Boc-protected amino compounds to act as enzyme inhibitors, particularly in the context of drug design targeting metabolic enzymes .
  • Chiral Influence on Biological Activity : Research has demonstrated that the chiral nature of this compound allows it to selectively interact with specific biological receptors, enhancing its potential as a drug candidate.
  • Synthesis of Related Compounds : Investigations into related compounds have shown that modifications to the Boc group can significantly alter biological activity, indicating that structural variations are critical in drug development .

Comparative Analysis

To better understand the biological implications of this compound, a comparison with similar compounds is useful:

Compound NameStructureUnique Features
(S)-Ethyl 3-((tert-butoxycarbonyl)(2-cyanoethyl)amino)propanoateC₁₃H₂₂N₂O₄Enhanced solubility and potential for CNS activity
(R)-Ethyl 3-((tert-butoxycarbonyl)(4-aminophenyl)propanoateC₁₆H₂₄N₂O₄Contains an aromatic amine substituent, enhancing potential biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.